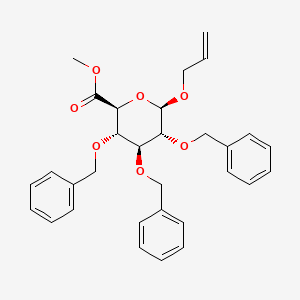
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound that belongs to the class of tetrahydropyran derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective substitution reactions. One common synthetic route involves the following steps:
Protection of Hydroxyl Groups: The starting material, a tetrahydropyran derivative, undergoes protection of its hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride.
Allylation: The protected intermediate is then subjected to allylation using allyl bromide and a suitable base, such as potassium carbonate, to introduce the allyloxy group.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized tetrahydropyran derivatives.
科学的研究の応用
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions and effects.
類似化合物との比較
Similar Compounds
- Methyl (2S,3S,4S,5R,6R)-6-(methoxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate
- Methyl (2S,3S,4S,5R,6R)-6-(ethoxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate
- Methyl (2S,3S,4S,5R,6R)-6-(propoxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate
Uniqueness
The uniqueness of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate lies in its specific combination of allyloxy and benzyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C31H34O7 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H34O7/c1-3-19-34-31-29(37-22-25-17-11-6-12-18-25)27(36-21-24-15-9-5-10-16-24)26(28(38-31)30(32)33-2)35-20-23-13-7-4-8-14-23/h3-18,26-29,31H,1,19-22H2,2H3/t26-,27-,28-,29+,31+/m0/s1 |
InChIキー |
PSXNNYHMFCEJTQ-WCDZDMCASA-N |
異性体SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
正規SMILES |
COC(=O)C1C(C(C(C(O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15206947.png)
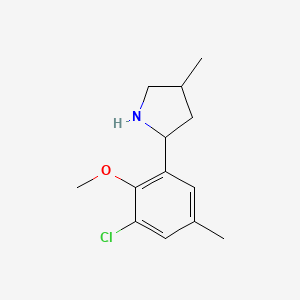
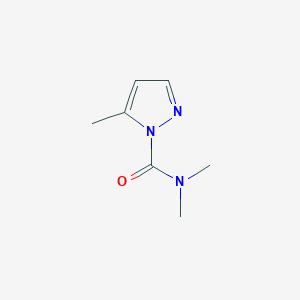
![4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206970.png)
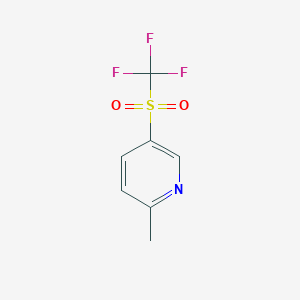
![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
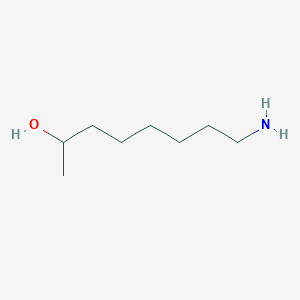
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)
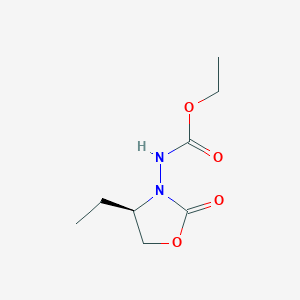
![3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B15206997.png)
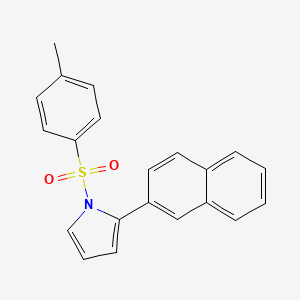
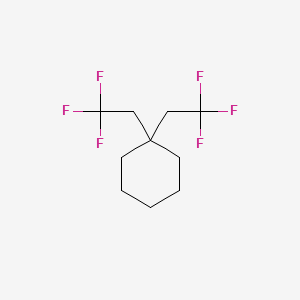
![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)
![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
